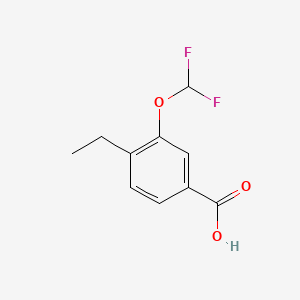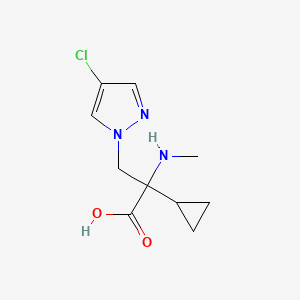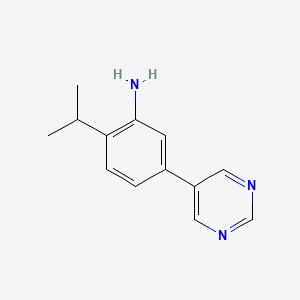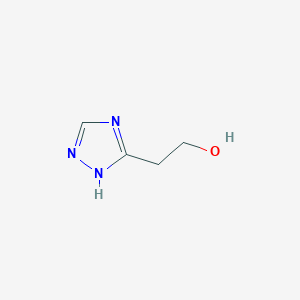
3-Difluoromethoxy-4-ethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Difluoromethoxy-4-ethylbenzoic acid is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group and an ethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-hydroxy-4-ethylbenzoic acid with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 3-Difluoromethoxy-4-ethylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Difluoromethoxy-4-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-Difluoromethoxy-4-ethylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Difluoromethoxy-4-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation (EMT) induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the EMT process. Additionally, the compound has been found to reduce lung inflammation and fibrosis in animal models .
Comparación Con Compuestos Similares
Similar Compounds
3-Difluoromethoxy-4-methylbenzoic acid: Similar in structure but with a methyl group instead of an ethyl group.
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid: Contains a cyclopropylmethoxy group instead of an ethyl group.
Uniqueness
3-Difluoromethoxy-4-ethylbenzoic acid is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of its biological activities and potential therapeutic uses.
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-4-ethylbenzoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-2-6-3-4-7(9(13)14)5-8(6)15-10(11)12/h3-5,10H,2H2,1H3,(H,13,14) |
Clave InChI |
UZBAXXMLWYWPNR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















